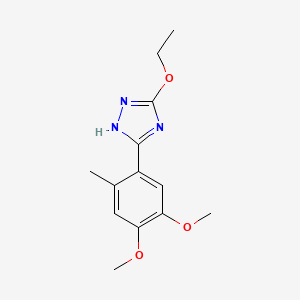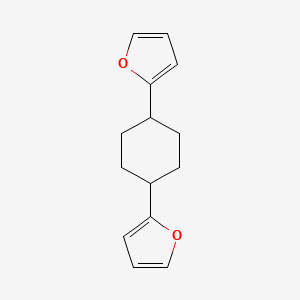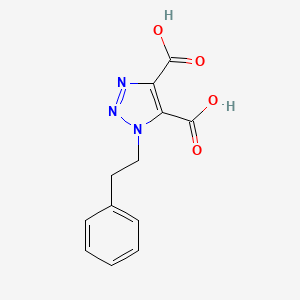
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of methoxy and ethoxy groups in its structure contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE typically involves the reaction of 4,5-dimethoxy-2-methylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-aminophenyl) (4,5-dimethoxy-2-methylphenyl)-: Similar structure with an aminophenyl group instead of the triazole ring.
(4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanaminium: Contains a similar triazole ring but with different substituents.
Uniqueness
The uniqueness of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
62036-13-9 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13-14-12(15-16-13)9-7-11(18-4)10(17-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,14,15,16) |
Clé InChI |
SJGMLUFYVCSNKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=N1)C2=CC(=C(C=C2C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)









